4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile
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Overview
Description
4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile is a complex organic compound with a molecular formula of C34H21N3 and a molecular weight of 471.5 g/mol This compound is known for its unique structural features, which include a diphenylamino group, a pyridine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylamino Intermediate: This step involves the reaction of aniline with benzaldehyde to form N,N-diphenylbenzylamine.
Ethynylation: The diphenylamino intermediate undergoes ethynylation using acetylene gas in the presence of a palladium catalyst to form the ethynylated diphenylamino compound.
Pyridine Ring Formation: The ethynylated diphenylamino compound is then reacted with 2-bromopyridine under Suzuki coupling conditions to form the pyridine ring.
Final Coupling: The resulting compound is coupled with 4-bromobenzonitrile using a palladium-catalyzed Sonogashira coupling reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino group can interact with various proteins and enzymes, modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl sodium sulfate: Similar in structure but contains a sulfate group instead of a nitrile group.
(4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride: Contains a thieno[2,3-b]thiopyran ring instead of a pyridine ring.
Uniqueness
4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile is unique due to its combination of a diphenylamino group, a pyridine ring, and a benzonitrile moiety.
Properties
CAS No. |
880266-37-5 |
---|---|
Molecular Formula |
C34H21N3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[2-[5-[2-[4-(N-phenylanilino)phenyl]ethynyl]pyridin-2-yl]ethynyl]benzonitrile |
InChI |
InChI=1S/C34H21N3/c35-25-29-14-11-27(12-15-29)17-21-31-22-18-30(26-36-31)16-13-28-19-23-34(24-20-28)37(32-7-3-1-4-8-32)33-9-5-2-6-10-33/h1-12,14-15,18-20,22-24,26H |
InChI Key |
RQLUSQMBPJOIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CN=C(C=C4)C#CC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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